2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-17-10-6-15(7-11-17)22-19-4-2-3-5-20(19)23(27-26-22)25-16-8-12-18(13-9-16)30-14-21(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSVEQCBLUBBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers.
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites. This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis.
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, the compound affects multiple biochemical pathways. The inhibition of EGFR primarily affects the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. On the other hand, the inhibition of VEGFR-2 affects the PI3K/AKT/mTOR pathway, which is involved in angiogenesis.
Pharmacokinetics
The compound has been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations, suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth. By inhibiting the activation of EGFR and VEGFR-2, the compound prevents the downstream signaling events that promote these processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazine-Based Analogues
Compound from :
- Name: 2-(4-{[(1Z)-4-(4-Hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenoxy)acetamide
- Molecular Formula : C₂₂H₁₈N₄O₃
- Molecular Weight : 386.4 g/mol
- Key Difference : Replacement of the 4-methoxyphenyl group with a 4-hydroxyphenyl group.
Compound 10h () :
- Structure: 4-(4-Benzylphthalazin-1-ylamino)diphenylamine
- Key Difference: Contains a benzyl group on the phthalazine and a diphenylamine linker instead of phenoxyacetamide.
- Implications : The benzyl group increases steric bulk, which might hinder binding to flat enzymatic pockets compared to the smaller methoxyphenyl group in the target compound .
Phenoxyacetamide Derivatives with Heterocyclic Cores
Thiazole Derivatives () :
| Compound ID | Structure | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 13 | 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | 422.54 | 289–290 |
| 18 | 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide | 438.54 | 302–303 |
Comparison :
- Core Difference: Piperazine-thiazole vs. phthalazine-phenoxyacetamide.
- Activity : Thiazole derivatives in were designed as MMP inhibitors, suggesting the target compound might also interact with metalloproteinases, though this requires validation .
- Physical Properties : Higher molecular weights (422–438 g/mol) and melting points (289–303°C) compared to the target compound (400.44 g/mol), possibly due to increased rigidity from the piperazine-thiazole system .
Thiazolidinone Derivatives () :
- Example: V6 (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide)
- Melting Point : 272–274°C
- Key Difference: Incorporation of a thiazolidinone ring instead of phthalazine.
- Implications: The thiazolidinone moiety is associated with hypoglycemic activity, highlighting how core heterocycles dictate functional roles. The lower melting point of V6 vs. the target compound may reflect reduced crystallinity due to the flexible thiazolidinone ring .
Substituted Acetamides with Aromatic Systems
N-(4-Hydroxyphenyl)acetamide () :
- Structure : Simple acetamide with a 4-hydroxyphenyl group.
- Key Difference: Lacks the phthalazine and phenoxy linker.
- Implications: Over 289,000 studies reference this compound, underscoring the importance of the acetamide group in drug design.
Compound 3ag () :
- Name: N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide
- Key Difference : Contains a benzimidazole-sulfonyl group and trifluoroethoxy substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
